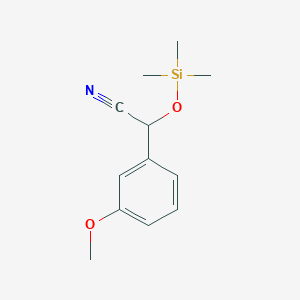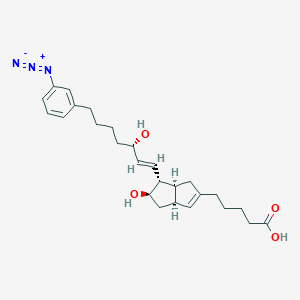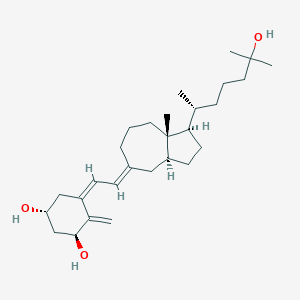
8(14)a-Homocalcitriol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8(14)a-Homocalcitriol is a synthetic analog of vitamin D3. It was first synthesized in the 1980s and has since been used extensively in scientific research as a tool to study the role of vitamin D in various biochemical and physiological processes.
作用機序
8(14)a-Homocalcitriol exerts its biological effects by binding to the vitamin D receptor (VDR). The VDR is a transcription factor that regulates the expression of genes involved in calcium and phosphate metabolism, cell differentiation, and immune function. Upon binding of 8(14)a-Homocalcitriol to the VDR, the receptor undergoes a conformational change, which allows it to bind to specific DNA sequences and regulate gene expression.
生化学的および生理学的効果
The biochemical and physiological effects of 8(14)a-Homocalcitriol are similar to those of vitamin D3. It regulates calcium and phosphate metabolism, promotes bone mineralization, and modulates immune function. It has also been shown to have anti-inflammatory and anti-cancer properties.
実験室実験の利点と制限
One of the main advantages of using 8(14)a-Homocalcitriol in lab experiments is its high potency and specificity for the VDR. This allows researchers to study the effects of vitamin D signaling in a more controlled and precise manner. However, one limitation of using 8(14)a-Homocalcitriol is its high cost compared to other vitamin D analogs.
将来の方向性
There are several future directions for research involving 8(14)a-Homocalcitriol. One area of interest is the role of vitamin D signaling in the regulation of gut microbiota and its impact on health and disease. Another area of interest is the development of novel vitamin D analogs with improved pharmacokinetic and pharmacodynamic properties. Finally, there is a need for more clinical studies investigating the potential therapeutic applications of 8(14)a-Homocalcitriol in various diseases, including cancer and autoimmune disorders.
Conclusion:
In conclusion, 8(14)a-Homocalcitriol is a synthetic analog of vitamin D3 that has been widely used in scientific research to study the role of vitamin D in various biochemical and physiological processes. Its high potency and specificity for the VDR make it a valuable tool for investigating the molecular mechanisms underlying vitamin D-mediated gene expression, cell differentiation, and immune function. While there are limitations to its use, the future directions for research involving 8(14)a-Homocalcitriol are promising and may lead to the development of novel therapies for various diseases.
合成法
8(14)a-Homocalcitriol is synthesized from vitamin D3 through a multi-step process. The first step involves the conversion of vitamin D3 to 25-hydroxyvitamin D3 (25(OH)D3) using hydroxylating enzymes. The second step involves the conversion of 25(OH)D3 to 1,25-dihydroxyvitamin D3 (1,25(OH)2D3) using another set of hydroxylating enzymes. Finally, 1,25(OH)2D3 is converted to 8(14)a-Homocalcitriol through a series of chemical reactions.
科学的研究の応用
8(14)a-Homocalcitriol is widely used in scientific research to study the role of vitamin D in various biochemical and physiological processes. It is commonly used as a tool to investigate the molecular mechanisms underlying vitamin D-mediated gene expression, cell differentiation, and immune function. It has also been used in studies investigating the role of vitamin D in bone metabolism, cancer, and cardiovascular disease.
特性
CAS番号 |
145459-22-9 |
|---|---|
製品名 |
8(14)a-Homocalcitriol |
分子式 |
C28H46O3 |
分子量 |
430.7 g/mol |
IUPAC名 |
(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,8aS)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-8a-methyl-1,2,3,3a,4,6,7,8-octahydroazulen-5-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol |
InChI |
InChI=1S/C28H46O3/c1-19(8-6-14-27(3,4)31)25-13-12-23-16-21(9-7-15-28(23,25)5)10-11-22-17-24(29)18-26(30)20(22)2/h10-11,19,23-26,29-31H,2,6-9,12-18H2,1,3-5H3/b21-10+,22-11-/t19-,23+,24-,25-,26+,28+/m1/s1 |
InChIキー |
WGTOPFVLLJBMFZ-QXTVKLKRSA-N |
異性体SMILES |
C[C@H](CCCC(C)(C)O)[C@H]1CC[C@@H]2[C@@]1(CCC/C(=C\C=C/3\C[C@H](C[C@@H](C3=C)O)O)/C2)C |
SMILES |
CC(CCCC(C)(C)O)C1CCC2C1(CCCC(=CC=C3CC(CC(C3=C)O)O)C2)C |
正規SMILES |
CC(CCCC(C)(C)O)C1CCC2C1(CCCC(=CC=C3CC(CC(C3=C)O)O)C2)C |
同義語 |
(5Z,7E)-(1S,3R)-8(14a)-homo-9,10-secocholesta-5,7,10(19)-triene-1,3,25-triol 8(14)a-homocalcitriol ZK 150123 ZK-150123 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



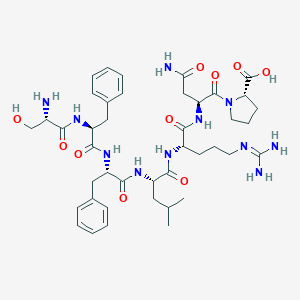
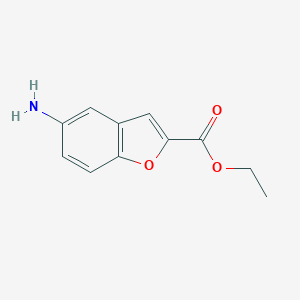
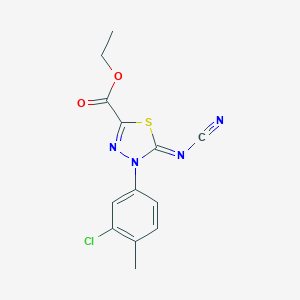
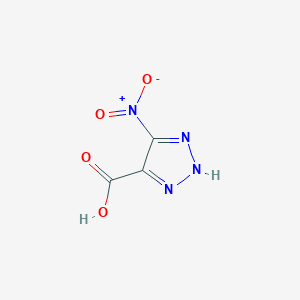
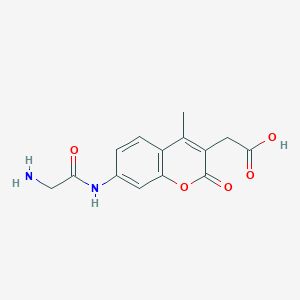
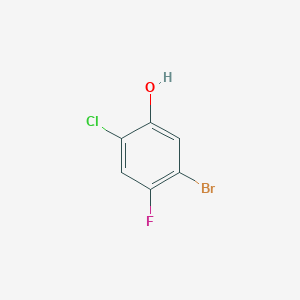
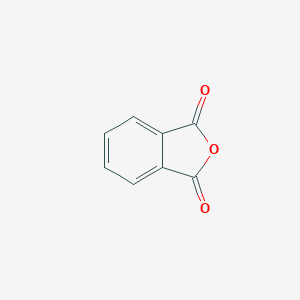
![1H-Isoindole-1,3(2H)-dione, 2-[2-(4-methylphenyl)-2-oxoethyl]-](/img/structure/B115102.png)
